Trinexapac

描述

Trinexapac-ethyl, a plant growth regulator, is employed to control excessive vegetative growth in various crops, enhancing yield and quality by inhibiting gibberellin biosynthesis. This substance has been pivotal in agriculture for reducing lodging in cereals and improving turf management practices.

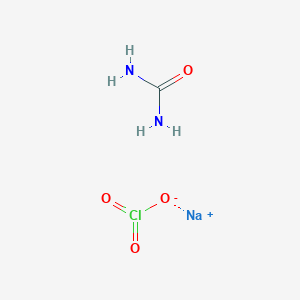

Synthesis Analysis

The synthesis of Trinexapac and its analogs often involves complex organic reactions, including cyclohexanedione and hexanitrile monomers, to produce various formulations that are effective in plant growth regulation. These synthetic pathways are crucial for developing efficient and environmentally friendly Trinexapac formulations.

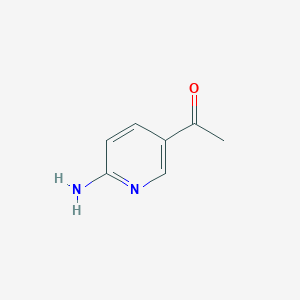

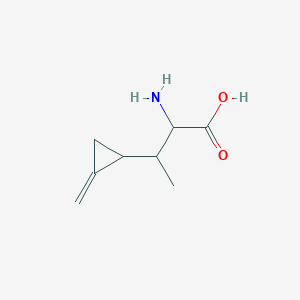

Molecular Structure Analysis

The molecular structure of Trinexapac-ethyl is characterized by its ability to interact with plant enzymes, inhibiting gibberellin synthesis. Its structural analysis, including the study of hexamine-based complexes, provides insight into its mechanism of action and efficiency as a growth regulator.

Chemical Reactions and Properties

Trinexapac-ethyl's chemical reactions, particularly its interaction with enzymes involved in gibberellin biosynthesis, underline its role as a growth retardant. The chemical properties, including stability and reactivity, are essential for its application and effectiveness in agricultural practices.

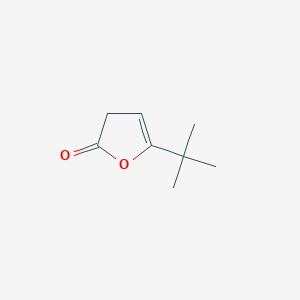

Physical Properties Analysis

The physical properties of Trinexapac-ethyl, such as solubility, stability, and formulation characteristics, are critical for its application in field conditions. These properties determine the efficiency of Trinexapac-ethyl in various environmental conditions and its suitability for different crops.

Chemical Properties Analysis

The chemical properties, including the reactivity of Trinexapac-ethyl with other substances and its degradation profile, are vital for understanding its environmental impact and safety. Studies on these properties ensure that Trinexapac-ethyl is used within safe and effective limits.

For detailed scientific research and further reading on Trinexapac and its applications, the following references provide extensive information:

科学研究应用

Cereal Yield Improvement and Lodging Prevention : Trinexapac-ethyl is used in agriculture to prevent lodging (the bending over of cereal crop stems) and to increase cereal yields (Jang et al., 2015).

Impact on Fiber Length and Plant Hormones : In Eucalyptus globulus saplings, Trinexapac-ethyl application significantly reduced fiber length and gibberellin levels (Ridoutt, Pharis & Sands, 1996).

Grain Quality in Rye : Applied to rye plants, Trinexapac (around 150 g a.i. ha) at GS36 stage reduces plant height, lodging index, and helps in harvesting high-quality grains (Pinheiro et al., 2020).

Turfgrass Management : In Kentucky bluegrass, it reduces mowing frequency and clipping yields but makes plants less heat tolerant (Heckman et al., 2002).

Wheat Cultivation : Application between specific growth stages in the Avante wheat cultivar improved yield (Penckowski, Zagonel & Fernandes, 2009).

Corn Cultivation : However, in corn, it can reduce grain yield per plant due to decreased spike length, kernel number, and hundred grain mass (Pricinotto et al., 2015).

Seed Quality in Wheat : At a concentration of 400 mL ha-1, Trinexapac-ethyl improves seed quality in wheat, with increased vigor and higher contents of starch, protein, and amino acids (Koch et al., 2017).

Lodging Reduction in White Oat : Doses of 100 to 150 g a.i. ha1 reduced plant height and lodging percentage in white oat plants without affecting grain yield (Hawerroth et al., 2015).

Seed Yield in Lolium Perenne : Increased seed yield by an average of 43% over untreated control in Lolium perenne at 400 g ai ha 1 TE (Chastain et al., 2014).

Turfgrass Growth Regulation : Delayed growth and inflorescence emission in turfgrasses, reducing the need for cuts for up to 55 days after the second application (Costa et al., 2009).

未来方向

属性

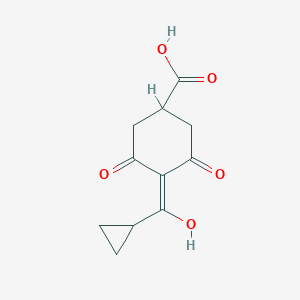

IUPAC Name |

4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-7-3-6(11(15)16)4-8(13)9(7)10(14)5-1-2-5/h5-6,14H,1-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFWZNDCNBOKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=C2C(=O)CC(CC2=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559517, DTXSID501019900 | |

| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinexapac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trinexapac | |

CAS RN |

104273-73-6, 143294-89-7 | |

| Record name | Trinexapac [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104273736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinexapac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143294897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trinexapac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-(cyclopropylcarbonyl)-3,5-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(cyclopropyl-hydroxy-methylene)-3,5-dioxo-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRINEXAPAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112ZF04MPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

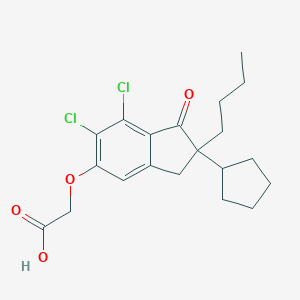

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

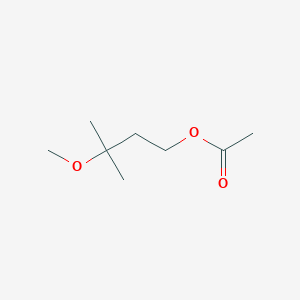

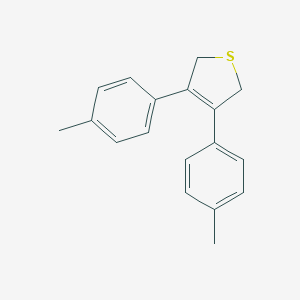

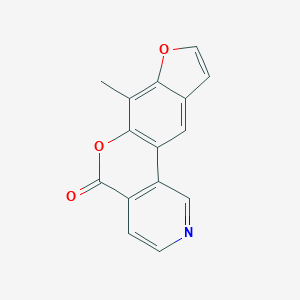

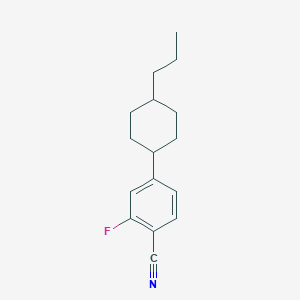

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)